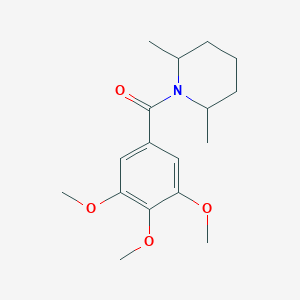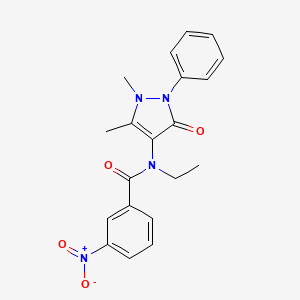![molecular formula C19H19ClN2O2 B5159806 methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5159806.png)
methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride, also known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent antagonist of glutamate receptors and has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
Methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand of the receptor. By blocking the receptor, methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride reduces the excitability of neurons and prevents the development of seizures and other neurological disorders.
Biochemical and Physiological Effects
methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can prevent the development of seizures. It has also been shown to reduce the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause damage to neurons. Additionally, methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to reduce the activity of certain ion channels that are involved in the transmission of pain signals, which can provide relief from chronic pain.
実験室実験の利点と制限
One of the major advantages of methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride is its potency and selectivity for glutamate receptors. It has been shown to be highly effective in blocking the AMPA subtype of glutamate receptors, which are involved in the development of seizures and other neurological disorders. Additionally, methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have a good safety profile and is well-tolerated in animal studies.
However, there are also some limitations to the use of methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride in lab experiments. One limitation is its solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has a relatively short half-life, which can make it difficult to maintain therapeutic levels in the body over an extended period of time.
将来の方向性
There are a number of future directions for the study of methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride. One area of research is the development of more potent and selective glutamate receptor antagonists that can provide greater therapeutic benefits. Another area of research is the investigation of the potential use of methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to determine the optimal dosing and administration methods for methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride in order to maximize its therapeutic potential.
合成法
Methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,8-dimethyl-4-nitroquinoline with 3-aminobenzoic acid methyl ester in the presence of a reducing agent such as zinc powder. The resulting compound is then converted to the hydrochloride salt by treatment with hydrochloric acid. Other methods include the use of palladium-catalyzed coupling reactions and the use of Grignard reagents.
科学的研究の応用
Methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and chronic pain. It has been shown to be a potent antagonist of glutamate receptors, which are involved in the transmission of excitatory signals in the brain. By blocking these receptors, methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride can reduce the excitability of neurons and prevent the development of seizures and other neurological disorders.
特性
IUPAC Name |
methyl 3-[(2,8-dimethylquinolin-4-yl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2.ClH/c1-12-6-4-9-16-17(10-13(2)20-18(12)16)21-15-8-5-7-14(11-15)19(22)23-3;/h4-11H,1-3H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGLOTFVKPUSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,8-dimethylquinolin-4-yl)amino]benzoate;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5159728.png)

![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B5159749.png)

![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5159768.png)



![ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5159791.png)

![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)